molecular formula C16H22BrNO2 B5875004 2-(2-Bromo-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(2-Bromo-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B5875004
M. Wt: 340.25 g/mol
InChI Key: KUYSOTONNMOOKY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a brominated phenoxy group, a tert-butyl group, and a pyrrolidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the 2-position.

    Ether Formation: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.

    Pyrrolidinyl Ethanone Formation: The phenoxy ether is further reacted with a pyrrolidine derivative to introduce the pyrrolidinyl ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ether and ketone functionalities can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines might yield amine derivatives, while oxidation reactions could produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Bromo-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone exerts its effects would depend on its specific application. For example, if it is used as a pharmaceutical agent, its mechanism of action might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone
  • 2-(2-Chloro-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone
  • 2-(2-Bromo-4-tert-butylphenoxy)-1-(morpholin-1-yl)ethanone

Uniqueness

2-(2-Bromo-4-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from similar compounds that lack this group or have different substituents.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)12-6-7-14(13(17)10-12)20-11-15(19)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYSOTONNMOOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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